molecular formula C12H19N3O B1474866 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol CAS No. 1691997-59-7

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1474866
CAS No.: 1691997-59-7
M. Wt: 221.3 g/mol
InChI Key: SQZWGIHXWIVHCG-UHFFFAOYSA-N
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Description

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biological Activity

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, with the chemical formula C12H19N3O and a molecular weight of 221.3 g/mol, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, as well as its implications in medicinal chemistry.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
PurityTypically ≥ 95%
InChI KeySQZWGIHXWIVHCG-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including those similar to this compound. The compound's structure suggests it may possess significant activity against both Gram-positive and Gram-negative bacteria.

In a study evaluating monomeric alkaloids, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.025mg mL0.025\,\text{mg mL} against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Antifungal Activity

The antifungal activity of piperidine derivatives has also been investigated. Compounds structurally related to this compound demonstrated varying degrees of efficacy against fungal strains such as Candida albicans. For instance, certain derivatives showed MIC values between 3.1253.125 to 100mg mL100\,\text{mg mL} .

Case Studies

Case Study 1: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on piperidine-based compounds, revealing that modifications at specific positions on the piperidine ring significantly influenced antibacterial activity. The introduction of electron-donating groups enhanced activity against E. coli and S. aureus, while electron-withdrawing groups generally reduced efficacy .

Case Study 2: Synthesis and Evaluation
In a synthesis study involving various piperidine derivatives, researchers synthesized compounds structurally similar to this compound and evaluated their biological activities. The study found that compounds with additional hydroxyl or halogen substitutions exhibited enhanced antimicrobial properties, suggesting that strategic modifications can optimize biological activity .

Properties

IUPAC Name

1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,9-10,16H,4-5,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWGIHXWIVHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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